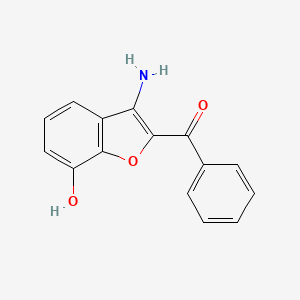
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride is a synthetic compound that belongs to the class of substituted phenones. This compound is characterized by the presence of a methylenedioxy group attached to the phenyl ring and a pyrrolidinyl group attached to the butyrophenone backbone. The “d8” designation indicates that this compound is deuterated, meaning it contains deuterium atoms instead of hydrogen atoms, which can be useful in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride typically involves several steps:
Formation of the Methylenedioxy Group: This step involves the reaction of a phenol derivative with methylene chloride in the presence of a base to form the methylenedioxy group.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the butyrophenone backbone.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods such as catalytic exchange or the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylenedioxy and pyrrolidinyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated nature.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride involves its interaction with specific molecular targets and pathways. The methylenedioxy group may interact with enzymes or receptors, while the pyrrolidinyl group may influence the compound’s binding affinity and selectivity. The deuterated nature of the compound can also affect its metabolic stability and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone: The non-deuterated version of the compound.
3’,4’-(Methylenedioxy)phenyl-2-propanone: A related compound with a similar methylenedioxy group.
2-(1-Pyrrolidinyl)butyrophenone: A compound with a similar pyrrolidinyl group but lacking the methylenedioxy group.
Uniqueness
The uniqueness of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride lies in its deuterated nature, which can provide advantages in scientific research, such as improved stability and distinct spectroscopic properties.
Propriétés
Numéro CAS |
1346599-16-3 |
|---|---|
Formule moléculaire |
C15H20ClNO3 |
Poids moléculaire |
305.82 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2; |
Clé InChI |
ATCKCJHEOJFKJW-SOLWPGNYSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


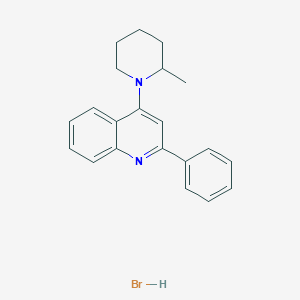
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

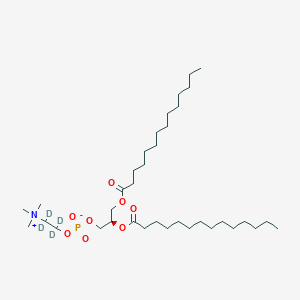
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
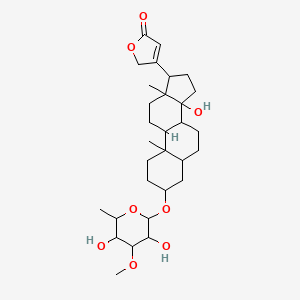

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
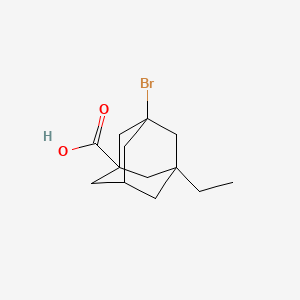
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)
